molecular formula C10H11F4NO4S B6749811 2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide

2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B6749811
M. Wt: 317.26 g/mol
InChI Key: NLYHFCNQRFTXRA-ZCFIWIBFSA-N
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Description

2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of fluorine atoms in the compound enhances its chemical stability and bioavailability, making it a valuable target in medicinal chemistry.

Properties

IUPAC Name

2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO4S/c1-6(16)5-15-20(17,18)9-7(11)3-2-4-8(9)19-10(12,13)14/h2-4,6,15-16H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYHFCNQRFTXRA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC=C1F)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNS(=O)(=O)C1=C(C=CC=C1F)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. This process can be achieved using various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzenesulfonamides and trifluoromethoxy-containing molecules. These compounds share some chemical properties but differ in their specific functional groups and overall structure.

Uniqueness

2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide is unique due to its combination of a trifluoromethoxy group and a hydroxypropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

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